1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl, phenylsulfanyl, and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane at 20°C in ethyl ether. This reaction proceeds through a [3+2]-cycloaddition followed by an uncommon [3+6]-cycloaddition, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethyl ether or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenylsulfanyl and anilino groups contribute to the compound’s overall chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in the synthesis of the target compound.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Shares the trifluoromethyl and phenyl groups but differs in its overall structure and reactivity.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Contains a trifluoromethyl group and a similar enone structure.
Uniqueness
1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one is unique due to the presence of both phenylsulfanyl and anilino groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
919083-36-6 |
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Molecular Formula |
C17H14F3NOS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(2-phenylsulfanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C17H14F3NOS/c1-12(11-16(22)17(18,19)20)21-14-9-5-6-10-15(14)23-13-7-3-2-4-8-13/h2-11,21H,1H3 |
InChI Key |
IDABWAPMGAAOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1SC2=CC=CC=C2 |
Origin of Product |
United States |
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